molecular formula C8H6F3IO2 B15291061 3-Iodo-4-(trifluoromethoxy)benzyl alcohol

3-Iodo-4-(trifluoromethoxy)benzyl alcohol

Cat. No.: B15291061
M. Wt: 318.03 g/mol
InChI Key: UWSOIKHXPUTTBK-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO2 and a molecular weight of 318.03 g/mol . It is a benzyl alcohol derivative, characterized by the presence of iodine and trifluoromethoxy groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethoxy)benzyl alcohol typically involves the iodination of 4-(trifluoromethoxy)benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Copper(I) cyanide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Iodo-4-(trifluoromethoxy)benzaldehyde or 3-Iodo-4-(trifluoromethoxy)benzoic acid.

    Reduction: 4-(Trifluoromethoxy)benzyl alcohol.

    Substitution: 3-Cyano-4-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

3-Iodo-4-(trifluoromethoxy)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its iodine atom can be used as a radiolabel for tracing biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the iodine atom can act as a radiolabel, allowing researchers to trace the compound’s distribution and interactions within the body . The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The benzyl alcohol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-(trifluoromethoxy)benzyl alcohol is unique due to the combination of its functional groups. The presence of both iodine and trifluoromethoxy groups on the benzene ring provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research.

Properties

Molecular Formula

C8H6F3IO2

Molecular Weight

318.03 g/mol

IUPAC Name

[3-iodo-4-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H6F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3,13H,4H2

InChI Key

UWSOIKHXPUTTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)I)OC(F)(F)F

Origin of Product

United States

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